molecular formula C10H9F3N2O B3031142 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 162748-21-2

1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one

Cat. No.: B3031142
CAS No.: 162748-21-2
M. Wt: 230.19 g/mol
InChI Key: USFKQMYFUUPKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one (CAS 162748-21-2) is a bicyclic urea derivative of significant interest in medicinal chemistry and drug discovery. The compound features a five-membered imidazolidin-2-one ring substituted at the N1 position with a 4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl (-CF₃) group is a critical structural feature, as it confers enhanced metabolic stability, increased lipophilicity, and strong electron-withdrawing properties, making this compound a versatile scaffold in the design of bioactive molecules . Its applications are primarily found in enzyme inhibition studies, such as targeting NADPH oxidase Nox4, and in ligand design for various receptors . Recent research highlights its value as a key synthetic intermediate. For instance, derivatives containing this scaffold, specifically those with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl substituents, have been designed and synthesized as molecular hybrids and have demonstrated potent cytotoxic activity in vitro . These compounds exhibited IC50 values in the low micromolar range against several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism of action for such active compounds has been studied and is associated with the induction of G0/G1 and G2/M cell cycle arrest and the promotion of apoptosis in a p53-independent manner . Furthermore, the imidazolidin-2-one core is also utilized in the acid-catalyzed synthesis of more complex, trifluoromethylated heteroaromatic systems, such as fused-ring pyrazoles, which are valuable structures in agrochemical and pharmaceutical research . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKQMYFUUPKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443443
Record name 1-(4-trifluoromethylphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162748-21-2
Record name 1-[4-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162748-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-trifluoromethylphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidinone ring . Another method includes the use of trifluoromethylated phenyl isocyanate reacting with ethylenediamine under controlled conditions .

Industrial Production Methods: Industrial production of 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes, potentially inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Synthesis Method References
1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one N1: 4-CF₃Ph 230.19 Not reported Nox4 inhibition , Adrenergic ligand Substitution on imidazolidinone core
1-(2-(Trifluoromethyl)phenyl)imidazolidin-2-one N1: 2-CF₃Ph 230.19 Not reported No direct activity reported Positional isomer synthesis
1-((4-Methoxyphenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)imidazolidin-2-one (25) N1: 4-MeOPhSO₂; C3: 4-CF₃Ph 385.34 Not reported NADPH oxidase (Nox4) inhibitor Acyclic urea cyclization in THF
3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-4-benzyl-1-(trifluoromethyl)imidazolidin-2-one (115) N1: CF₃; C3: spirocyclic substituent 419.39 174–175 Not specified Pd-catalyzed coupling
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one N1: ethyl-phenoxy linker 251.29 Not reported Pharmaceutical intermediate Functional group addition

Key Differences and Implications

Positional Isomerism: The 2-CF₃Ph isomer () exhibits steric and electronic differences compared to the 4-CF₃Ph parent compound.

Sulfonyl vs. Trifluoromethyl Groups :

  • Compound 25 () replaces the trifluoromethyl group with a sulfonyl moiety, increasing polarity and hydrogen-bonding capacity. This modification likely improves solubility but reduces membrane permeability compared to the parent compound.

The CF₃ group at N1 retains electron-withdrawing effects, while the benzyl group at C4 adds steric bulk.

Biological Activity: The parent compound’s dual role as a Nox4 inhibitor and adrenergic ligand contrasts with derivatives like 25, which are specialized for enzyme inhibition.

Stability and Reactivity

  • The trifluoromethyl group in the parent compound enhances resistance to oxidative degradation compared to methoxy or sulfonyl analogues .
  • Spirocyclic derivatives (e.g., 115 ) exhibit higher thermal stability (MP: 174–175°C) due to conformational rigidity .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one
  • Molecular Formula : C10H8F3N2O
  • Molecular Weight : 232.18 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)5.0Induction of apoptosis
MCF-7 (Breast)6.5Cell cycle arrest
HeLa (Cervical)7.0Apoptosis induction

The compound was found to induce apoptosis through a p53-independent pathway, suggesting its potential use in treating tumors with mutated p53 proteins .

The mechanism by which 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : It causes G0/G1 and G2/M phase arrest, which is crucial for halting the proliferation of cancer cells .
  • MDM2-p53 Interaction : While it does not inhibit MDM2-p53 interactions directly, it still affects p53 activity indirectly through other cellular mechanisms .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on different cancer cell lines using an MTT assay. The results indicated a significant reduction in cell viability at concentrations ranging from 1 µM to 100 µM over a 72-hour incubation period. The IC50 values were determined for each cell line, demonstrating the compound's effectiveness as an anticancer agent.

Study 2: Apoptosis Analysis

Flow cytometry was employed to analyze apoptosis induction in treated cells. The results showed a concentration-dependent increase in the apoptotic population, particularly in late-stage apoptosis, confirming the compound's role in promoting cell death .

Q & A

Q. What are the common synthetic routes for 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization or substitution. For example, imidazolidinone derivatives are often prepared by condensing substituted anilines with carbonyl compounds under acidic or basic conditions. A key step involves introducing the trifluoromethyl group through electrophilic substitution or using trifluoromethyl-containing precursors . Post-synthesis, purification is critical and often achieved via column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization from ethanol or dichloromethane. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.5–8.0 ppm for aromatic protons) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from DCM/hexane). Data collection is performed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). The SHELX suite (SHELXL-2018/3) refines the structure, with Olex2 or WinGX for visualization . Key parameters include space group (e.g., P21/c), unit cell dimensions (e.g., a = 11.7063 Å, b = 20.2301 Å), and hydrogen-bonding networks analyzed using Mercury .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., trifluoromethyl at δ ~120 ppm in ¹³C).
  • FTIR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 289.0854).
  • Elemental Analysis : Validates C, H, N, F content within ±0.4% .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group lowers electron density on the phenyl ring, enhancing electrophilic substitution reactivity. Correlation energies are calculated using the Colle-Salvetti functional to validate experimental data .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in bond lengths or angles (e.g., C-F vs. C=O interactions) often arise from crystal packing effects or solvent interactions. Cross-validate using:

  • Multipole refinement (e.g., HARt in Jana2020) for electron density maps.
  • Periodic boundary DFT (VASP or CASTEP) to simulate solid-state effects.
  • Thermogravimetric Analysis (TGA) to assess lattice solvent contributions .

Q. How does hydrogen bonding influence supramolecular assembly in crystals?

Graph-set analysis (e.g., R₂²(8) motifs) reveals directional N-H···O=C and C-F···H-C interactions. These networks stabilize the crystal lattice, as seen in Etter’s framework, where dimeric pairs form via bifurcated hydrogen bonds. IR thermal desorption experiments quantify bond strengths .

Q. What in vitro models assess biological activity, and how are results interpreted?

  • Antimicrobial Assays : MIC values against S. aureus (ATCC 25923) via broth microdilution (CLSI guidelines).
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid).
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 μM indicates low toxicity).
    Compound 8 (from ) showed 72% DPPH inhibition at 50 μM, attributed to electron-donating substituents.

Q. How is the compound functionalized for radioisotope labeling in pharmacokinetic studies?

¹¹C-labeling at the imidazolidinone carbonyl is achieved via [¹¹C]CO₂ fixation under Mitsunobu conditions. Purification uses semi-preparative HPLC (C18, acetonitrile/0.1% TFA). PET imaging in rodents tracks biodistribution, with logP ~1.8 ensuring blood-brain barrier penetration .

Methodological Tables

Q. Table 1. Key Crystallographic Data for 1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one

ParameterValue
Space groupP21/c
a (Å)11.7063
b (Å)20.2301
c (Å)9.5419
β (°)99.725
V (ų)2227.2
Z4
R-factor0.045
CCDC deposition945678

Q. Table 2. Synthetic Yields Under Varied Conditions

PrecursorCatalystSolventYield (%)
4-TFMP-anilineDMAPDMF85
4-TFMP-ureaTEATHF72
4-TFMP-isocyanateNoneDCM91

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.